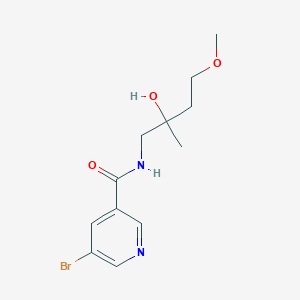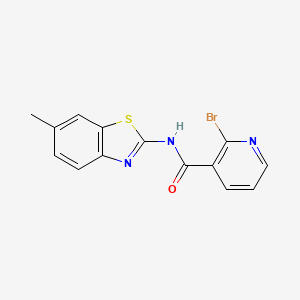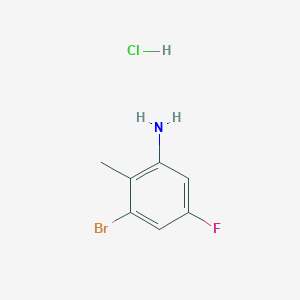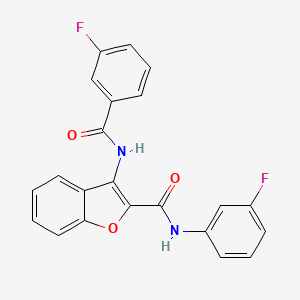![molecular formula C12H12B2O4 B2529079 [1,1'-Biphenyl]-2,2'-diyldiboronic acid CAS No. 312968-33-5](/img/structure/B2529079.png)
[1,1'-Biphenyl]-2,2'-diyldiboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: is an organic compound with the molecular formula C12H12B2O4. It is a derivative of biphenyl, where two boronic acid groups are attached to the 2,2’ positions of the biphenyl structure. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diyldiboronic acid typically involves the following steps:
Borylation of Biphenyl: The initial step involves the borylation of biphenyl using a palladium-catalyzed cross-coupling reaction. This reaction often employs bis(pinacolato)diboron as the boron source and a palladium catalyst such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under inert atmosphere conditions.
Hydrolysis: The resulting borylated biphenyl intermediate is then subjected to hydrolysis to yield [1,1’-Biphenyl]-2,2’-diyldiboronic acid. This step typically involves the use of aqueous acid, such as hydrochloric acid, to remove the protecting groups and liberate the boronic acid functionalities.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-2,2’-diyldiboronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of [1,1’-Biphenyl]-2,2’-diyldiboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide. The major products are biaryl compounds.
Oxidation: The boronic acid groups can be oxidized to form the corresponding boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Esterification: The boronic acid groups can react with alcohols to form boronic esters. This reaction is typically carried out under mild conditions using an acid catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Acid Catalysts: For esterification reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Esters: From esterification reactions.
Borates: From oxidation reactions.
科学的研究の応用
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to form stable boronic ester linkages.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Biological Research: It is used in the study of enzyme inhibitors and as a tool in molecular biology for the detection and quantification of biomolecules.
作用機序
The mechanism by which [1,1’-Biphenyl]-2,2’-diyldiboronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid groups can interact with diols and other nucleophiles, forming boronate complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition.
類似化合物との比較
[1,1’-Biphenyl]-2,2’-diyldiboronic acid: can be compared with other boronic acids, such as:
Phenylboronic Acid: A simpler boronic acid with a single phenyl ring. It is less sterically hindered and more reactive in certain reactions.
4,4’-Biphenyldiboronic Acid: Similar to [1,1’-Biphenyl]-2,2’-diyldiboronic acid but with boronic acid groups at the 4,4’ positions. It has different steric and electronic properties, affecting its reactivity and applications.
2,2’-Bipyridine-5,5’-diyldiboronic Acid: Contains a bipyridine core instead of biphenyl. It is used in coordination chemistry and as a ligand in metal-catalyzed reactions.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2,2’-diyldiboronic acid lies in its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of certain biaryl compounds and in applications where precise molecular recognition is required.
By understanding the properties, synthesis, and applications of [1,1’-Biphenyl]-2,2’-diyldiboronic acid , researchers can better utilize this compound in various scientific and industrial fields.
特性
IUPAC Name |
[2-(2-boronophenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12B2O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8,15-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQKUXUNMZSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12B2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2529017.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2529006.png)


![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)
![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)
![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)
